molecular formula C19H16 B1429273 1-[2-(4-Methylphenyl)ethenyl]naphthalene CAS No. 36288-25-2

1-[2-(4-Methylphenyl)ethenyl]naphthalene

Cat. No.: B1429273
CAS No.: 36288-25-2
M. Wt: 244.3 g/mol
InChI Key: LOOBZSUKGUWIMO-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenyl)ethenyl]naphthalene is an organic compound with the molecular formula C 19 H 16 and a molecular weight of 244.33000 g/mol . It is characterized by a naphthalene group linked to a 4-methylphenyl (p-tolyl) group via an ethenyl bridge. Key physicochemical parameters include a density of approximately 1.095 g/cm³ and a high boiling point of 402.794°C at standard atmospheric pressure . Its flash point is around 190.843°C . The compound's refractive index is 1.701 . This structure is a candidate for research in material science, particularly in the development of organic semiconductors and as a building block for more complex polycyclic aromatic systems. Its conjugated system suggests potential applicability in photochemical studies and organic synthesis, serving as a precursor for novel molecular scaffolds. Researchers can utilize this high-purity material to explore structure-property relationships in advanced materials. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

36288-25-2

Molecular Formula

C19H16

Molecular Weight

244.3 g/mol

IUPAC Name

1-[2-(4-methylphenyl)ethenyl]naphthalene

InChI

InChI=1S/C19H16/c1-15-9-11-16(12-10-15)13-14-18-7-4-6-17-5-2-3-8-19(17)18/h2-14H,1H3

InChI Key

LOOBZSUKGUWIMO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities:

Compound Name Substituent(s) Molecular Formula Key Features Evidence ID
1-[2-(4-Methylphenyl)ethenyl]naphthalene –CH=CH–C₆H₄(CH₃) (4-methylphenyl) C₁₉H₁₆ Conjugated ethenyl bridge; electron-donating methyl group enhances stability [5], [22]
4′-Methyl-4-nitrostilbene –CH=CH–C₆H₃(NO₂)(CH₃) C₁₅H₁₃NO₂ Nitro group (electron-withdrawing); increased reactivity and potential toxicity [5]
2-[(1E)-2-(4-Methoxyphenyl)ethenyl]naphthalene –CH=CH–C₆H₄(OCH₃) C₁₉H₁₆O Methoxy group (electron-donating, polar); improved solubility in polar solvents [15]
2-Methoxy-1-(4-nitrophenyl)naphthalene –C₆H₄(NO₂) and –OCH₃ C₁₇H₁₃NO₃ Nitro and methoxy groups; steric and electronic effects alter crystal packing [19]

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound stabilizes the aromatic system, whereas nitro groups (e.g., in 4-nitrostilbene) increase electrophilicity and reactivity .
  • Polarity : Methoxy-substituted derivatives (e.g., ) exhibit higher polarity, enhancing solubility in polar solvents compared to the hydrophobic methyl-substituted target compound .

Physical and Chemical Properties

Property This compound (Inferred) 4′-Methyl-4-nitrostilbene 2-[(1E)-2-(4-Methoxyphenyl)ethenyl]naphthalene
Molecular Weight ~242.34 g/mol 239.28 g/mol 260.33 g/mol
Melting Point Moderate (est. 150–200°C) Higher (nitro groups increase rigidity) Lower (methoxy enhances amorphousness)
Solubility Low in water; soluble in toluene/THF Low (nitro reduces solubility) Moderate in chloroform/DMSO
Conjugation Effects Extended π-system; UV/Vis absorption ~300–350 nm Red-shifted absorbance due to nitro Blue-shifted fluorescence vs. methyl analogs

Notes:

  • Nitro groups () reduce solubility but enhance thermal stability.
  • Methoxy groups () introduce polarity, affecting crystallization and optical properties .

Preparation Methods

Wittig Reaction Approach

The most widely reported and reliable method to prepare 1-[2-(4-methylphenyl)ethenyl]naphthalene is via the Wittig reaction, which couples an aldehyde and a phosphonium ylide to form the vinyl linkage.

  • Starting Materials:

    • 4-Methylbenzaldehyde (p-tolualdehyde)
    • 1-Naphthylmethyltriphenylphosphonium salt or related phosphonium ylide
  • Reaction Conditions:

    • Base such as sodium hydride or potassium tert-butoxide to generate the ylide in situ
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature: Room temperature to reflux depending on reactivity
  • Procedure:

    • Generate the phosphonium ylide from the phosphonium salt by deprotonation with a strong base.
    • Add 4-methylbenzaldehyde to the ylide solution under inert atmosphere.
    • Stir the mixture allowing the formation of the styryl double bond.
    • Workup includes aqueous quenching, extraction with organic solvents (e.g., ethyl acetate), washing, drying, and solvent removal.
    • Purification by column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Advantages:

    • High selectivity for the trans (E) isomer of the vinyl linkage.
    • Good yields (typically 70–90%).
    • Well-established and reproducible.
  • Characterization:

    • ¹H NMR confirms vinyl protons with characteristic coupling constants (~16 Hz for trans).
    • ¹³C NMR and mass spectrometry confirm molecular structure.
    • Purity assessed by HPLC and melting point determination.

Heck Coupling Reaction

An alternative preparation involves palladium-catalyzed Heck coupling of 1-bromonaphthalene with 4-methylstyrene.

  • Starting Materials:

    • 1-Bromonaphthalene
    • 4-Methylstyrene (p-methylstyrene)
  • Catalyst and Conditions:

    • Pd(OAc)2 or Pd(PPh3)4 as catalyst
    • Base such as triethylamine or potassium carbonate
    • Solvent: DMF or NMP (N-methylpyrrolidone)
    • Elevated temperature (100–140 °C)
  • Procedure:

    • Mix 1-bromonaphthalene, 4-methylstyrene, palladium catalyst, and base in solvent under inert atmosphere.
    • Heat the reaction mixture to promote coupling.
    • After completion (monitored by TLC or GC-MS), cool and quench.
    • Extract product with organic solvents, wash, dry, and purify by chromatography.
  • Advantages:

    • Direct C–C bond formation with fewer steps.
    • Potential for scale-up.
  • Limitations:

    • Requires expensive palladium catalysts.
    • Possible formation of side products requiring careful purification.

Aldol Condensation Followed by Dehydration (Less Common)

In some cases, an aldol condensation between 1-acetonaphthone and 4-methylbenzaldehyde, followed by dehydration, can yield the vinyl product.

  • Starting Materials:

    • 1-Acetonaphthone
    • 4-Methylbenzaldehyde
  • Conditions:

    • Base-catalyzed (e.g., NaOH, KOH) in ethanol or aqueous ethanol
    • Heating under reflux
  • Procedure:

    • Mix ketone and aldehyde with base.
    • Stir under reflux to form α,β-unsaturated ketone intermediate.
    • Dehydrate to form the styryl derivative.
  • Limitations:

    • May require further reduction or modification to achieve the exact vinyl linkage.
    • Less selective, often yields mixtures.

Purification and Characterization

Step Method/Technique Notes
Crude product workup Liquid-liquid extraction (EtOAc/H2O) Removes inorganic salts and impurities
Drying Anhydrous sodium sulfate Removes residual water
Purification Column chromatography (silica gel) Hexane/ethyl acetate gradient
Recrystallization Ethanol or hexane Improves purity and crystallinity
Structural analysis ¹H and ¹³C NMR spectroscopy Confirms vinyl and aromatic protons/carbons
Purity assessment HPLC (C18 column) Confirms absence of unreacted starting materials
Additional analysis Mass spectrometry, UV-Vis spectroscopy Molecular weight and electronic properties

Representative Data from Literature

Parameter Value/Observation Source/Notes
Yield (Wittig reaction) 75–85% Typical for phosphonium ylide coupling
Melting point Not always reported; crystalline solid formation Purification step
¹H NMR (vinyl protons) Doublets with J ~16 Hz (trans stereochemistry) Confirms E-configuration
Molecular weight 244.33 g/mol Confirmed by MS
Purity (HPLC) >98% Required for research-grade material

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Wittig Reaction 4-Methylbenzaldehyde + phosphonium salt NaH or t-BuOK, THF, inert atmosphere 75–85 High selectivity, reproducible Requires phosphonium salt synthesis
Heck Coupling 1-Bromonaphthalene + 4-methylstyrene Pd catalyst, base, DMF, heat 60–80 Direct coupling, scalable Expensive catalyst, side products
Aldol Condensation 1-Acetonaphthone + 4-methylbenzaldehyde Base, ethanol, reflux Variable Simple reagents Less selective, complex mixtures

Additional Notes and Research Findings

  • The Wittig reaction remains the gold standard for preparing styryl derivatives like this compound due to its high stereoselectivity favoring the trans isomer, which is often the desired configuration for electronic and optical properties.
  • Purity is critical for applications in materials science; thus, rigorous chromatographic purification and recrystallization are standard.
  • Analytical techniques such as NMR, HPLC, and UV-Vis spectroscopy are essential for confirming structure and purity.
  • Alternative methods like Heck coupling offer a more direct synthetic route but require careful catalyst handling and purification to remove palladium residues.
  • No direct preparation involving hazardous or expensive reagents like platinum catalysts or hydrogenation steps is generally reported for this compound, favoring economical and scalable syntheses.

Q & A

Q. What are the established synthetic routes for 1-[2-(4-Methylphenyl)ethenyl]naphthalene, and what catalytic systems are optimal for minimizing isomerization during coupling reactions?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which facilitates the formation of the ethenyl bridge between naphthalene and 4-methylphenyl groups. Optimal catalytic systems include Pd(OAc)₂ with ligands like PPh₃, under inert atmospheres to prevent oxidation. Solvent choice (e.g., DMF or toluene) and temperature control (80–120°C) are critical to minimize isomerization byproducts. Post-reaction purification via column chromatography or recrystallization ensures structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substitution patterns.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic distribution.
  • HPLC with UV-Vis detection : Quantifies purity and identifies trace impurities.
  • X-ray crystallography : Resolves stereoelectronic effects of the ethenyl bridge, provided single crystals are obtained under controlled solvent evaporation conditions .

Q. What are the critical parameters to control in crystallographic studies to resolve the stereoelectronic effects of the ethenyl bridge in this compound?

Methodological Answer: Crystallization requires slow diffusion of a non-polar solvent (e.g., hexane) into a saturated solution of the compound in a polar solvent (e.g., ethanol). Temperature stability (±0.1°C) and exclusion of light prevent photodegradation. Data collection at low temperatures (100 K) minimizes thermal motion artifacts, enhancing resolution of π-π stacking interactions between naphthalene rings .

Advanced Research Questions

Q. How do conflicting reports on the hepatotoxicity of methyl-substituted naphthalenes inform the design of dose-response studies for this compound?

Methodological Answer: Discrepancies in hepatotoxicity data (e.g., hepatic enzyme induction vs. necrosis) necessitate:

  • Route-specific exposure models : Inhalation (relevant to occupational settings) vs. oral administration (environmental uptake) .
  • Temporal sampling : Acute (24–72 hr) vs. chronic (≥90 days) exposure periods to capture adaptive responses .
  • Species selection : Rodent models for preliminary screening vs. human cell lines (e.g., HepG2) for mechanistic studies .

Q. What computational approaches are validated for predicting the environmental fate and biodegradation pathways of ethenyl-naphthalene derivatives?

Methodological Answer:

  • QSAR models : Predict log Kow (octanol-water partition coefficient) to estimate bioaccumulation potential.
  • Molecular dynamics simulations : Model interactions with soil organic matter to assess persistence.
  • Density functional theory (DFT) : Identify reactive sites for microbial degradation, focusing on the ethenyl group’s susceptibility to oxidative cleavage .

Q. How can researchers reconcile discrepancies in reported metabolic activation pathways between in vitro and in vivo studies of substituted naphthalenes?

Methodological Answer:

  • Interspecies comparisons : Human liver microsomes vs. rodent CYP450 isoforms to identify metabolic differences.
  • Dose normalization : Adjust in vitro concentrations to reflect in vivo bioavailability using physiologically based pharmacokinetic (PBPK) modeling.
  • Biomarker validation : Quantify stable metabolites (e.g., naphthoquinone adducts) in both systems to confirm pathway relevance .

Q. What biomarker validation strategies are recommended for tracking chronic exposure to this compound in occupational health studies?

Methodological Answer:

  • Hemoglobin adduct analysis : Detect covalent binding of reactive metabolites (e.g., epoxides) via LC-MS/MS.
  • Urinary mercapturic acids : Monitor glutathione conjugation products as indicators of metabolic detoxification.
  • Longitudinal sampling : Collect pre- and post-shift samples to account for interindividual variability in metabolic capacity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity data across studies using different cell lines for this compound?

Methodological Answer:

  • Standardize assay conditions : Use identical cell passage numbers, serum-free media, and exposure durations.
  • Control for metabolic competence : Include cells with engineered CYP450 expression (e.g., CHO-K1 vs. V79-MZ).
  • Apply risk-of-bias assessments : Evaluate studies for randomization, blinding, and dose verification using tools like Table C-7 .

Tables for Key Methodological Parameters

Parameter Recommended Value/Range Evidence Source
Heck Reaction Temperature80–120°C
Crystallization Solvent PairEthanol/Hexane
Hepatotoxicity Study DurationAcute: 24–72 hr; Chronic: ≥90 d
Biomarker Detection Limit0.1 ng/mL (LC-MS/MS)

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